molecular formula C9H14N2O2 B13938742 2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl-

2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl-

Katalognummer: B13938742
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: IEEGEXBHUQYKQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl- is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The specific structure of 2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl- includes a spiro linkage between a diazaspirodecane and a dione moiety, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl- can be achieved through a multi-step process. One common method involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 7-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness

2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl- is unique due to its specific spiro linkage and the presence of a methyl group at the 8th position. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C9H14N2O2/c1-11-4-2-9(3-5-11)6-7(12)10-8(9)13/h2-6H2,1H3,(H,10,12,13)

InChI-Schlüssel

IEEGEXBHUQYKQZ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(CC1)CC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.